molecular formula C20H21N3O B1634033 5-HT3 antagonist 3 CAS No. 120635-47-4

5-HT3 antagonist 3

Número de catálogo B1634033
Número CAS: 120635-47-4
Peso molecular: 319.4 g/mol
Clave InChI: NCNFDKWULDWJDS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-HT3 antagonist 3, also known as Compound 15b, is a high-affinity 5-HT3 receptor antagonist . It binds to 5-HT3 receptors in rat brain cortical membranes . 5-HT3 antagonists, also known as serotonin receptor antagonists or serotonin blockers, are a class of medicines used for the prevention and treatment of nausea and vomiting, particularly that caused by chemotherapy, radiation therapy, or postoperatively .


Molecular Structure Analysis

5-HT3 antagonist 3 is a high-affinity 5-HT3 receptor antagonist . The 5-HT3 receptor is a member of the cys-loop family of ligand-gated ion channels . The 5-HT3 receptor is present in the central and peripheral nervous systems, as well as a number of non-nervous tissues . As an ion channel that is permeable to the cations, Na+, K+, and Ca2+, the 5-HT3 receptor mediates fast depolarizing responses in pre- and post-synaptic neurons .


Chemical Reactions Analysis

5-HT3 antagonists inhibit splanchnic afferent nerve response to painful distension and inhibit vagal responses to chemotherapy-induced 5-HT release . They also inhibit the discharge of secreto-motor nerves .

Aplicaciones Científicas De Investigación

Chemotherapy-Induced Nausea and Vomiting (CINV)

5-HT3 antagonists have a well-established role in treating chemotherapy-induced nausea and vomiting. This is one of the most common and distressing side effects of anticancer treatment. 5-HT3 antagonists are effective in decreasing the incidence of CINV, improving the quality of life for patients undergoing chemotherapy (Chong & Choo, 2010).

Irritable Bowel Syndrome (IBS)

These antagonists are also used in the treatment of irritable bowel syndrome. They have been found to decrease gut transit, increase fluid absorption, and reduce pain associated with IBS, offering significant therapeutic benefits for patients suffering from this condition (Chong & Choo, 2010).

Neurologic and Neuropsychiatric Disorders

There is growing evidence of the effectiveness of 5-HT3 antagonists in treating various neurologic and psychiatric disorders. Studies have reported benefits in conditions such as multiple sclerosis, stroke, Alzheimer's disease, Parkinson's disease, depression, anxiety, drug abuse, and schizophrenia. These findings highlight the broad therapeutic potential of 5-HT3 antagonists beyond their conventional use (Fakhfouri et al., 2019).

Neuroprotective Properties

Recent research has indicated that 5-HT3 antagonists may have neuroprotective properties. In vitro and in vivo studies have shown that these antagonists can reduce apoptosis, lower levels of reactive oxygen species, and decrease caspase-3 activity in neuronal cells. This suggests a potential role in ameliorating neurodegenerative diseases such as Alzheimer's, multiple sclerosis, and stroke (Fakhfouri et al., 2014).

Modulation of Immune Response

Modulation of Immune Response

5-HT3 receptor antagonists have shown potential in modulating the immune response. Studies on primary human monocytes demonstrate that these antagonists, particularly tropisetron, exert analgesic and anti-inflammatory activities. They have been found to inhibit the release of inflammatory mediators such as tumor necrosis factor (TNF) in these cells, indicating their possible application in treating inflammatory conditions like rheumatoid arthritis (Kumar et al., 2013).

Treatment of Low Anterior Resection Syndrome

5-HT3 antagonists are effective in treating low anterior resection syndrome, a condition often seen postoperatively in rectal cancer patients. These drugs have been shown to alleviate symptoms like urgency and fecal incontinence, particularly when the anastomotic line is lower in the anal canal. Their efficacy is also related to the timing of administration post-surgery (Itagaki et al., 2014).

Gastrointestinal Function

5-HT3 antagonists play a significant role in regulating gastrointestinal function. They have been used to treat conditions characterized by exaggerated intestinal/colonic hypermotility, such as diarrhea-predominant irritable bowel syndrome (IBS-D). These drugs effectively control gastrointestinal motility and alleviate related symptoms (Bornstein, 2012).

Combination Therapy for Postoperative Nausea and Vomiting

The combination of 5-HT3 antagonists with other agents like dexamethasone has shown superior efficacy in preventing postoperative nausea and vomiting (PONV), especially after laparoscopic surgeries. This combination therapy reduces the need for rescue antiemetics and improves postoperative analgesia (Som et al., 2016)

Mecanismo De Acción

5-HT3 antagonists work by preventing serotonin from binding to 5-HT3 receptors . This serotonin binds to serotonin receptors on nerves that transmit impulses to the vomiting center within the brain, which in turn stimulates other nerves involved in the vomit reflex . 5-HT3 receptor antagonists prevent serotonin from binding to 5-HT3 receptors in the small intestine thereby reducing the likelihood of nausea and vomiting .

Direcciones Futuras

5-HT3 antagonists have shown strong evidence of improving sensory gating . Future studies should investigate how this relates to potential improvement in neurocognitive symptoms in antipsychotic naive patients with prodromal or milder symptoms, in order to understand the clinical implications .

Propiedades

IUPAC Name

12-[(2-methylimidazol-1-yl)methyl]-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNFDKWULDWJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869652
Record name 10-[(2-Methyl-1H-imidazol-1-yl)methyl]-5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-HT3 antagonist 3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-HT3 antagonist 3
Reactant of Route 2
5-HT3 antagonist 3
Reactant of Route 3
5-HT3 antagonist 3
Reactant of Route 4
5-HT3 antagonist 3
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-HT3 antagonist 3
Reactant of Route 6
5-HT3 antagonist 3

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.